molecular formula C21H18ClNO B185969 N-benzhydryl-2-(4-chlorophenyl)acetamide CAS No. 88229-42-9

N-benzhydryl-2-(4-chlorophenyl)acetamide

Cat. No. B185969
CAS RN: 88229-42-9
M. Wt: 335.8 g/mol
InChI Key: VZXIDIJVTTXCNG-UHFFFAOYSA-N
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Description

N-benzhydryl-2-(4-chlorophenyl)acetamide, also known as BCAA, is a chemical compound that has gained significant attention in the scientific research community. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.83 g/mol. BCAA is commonly used as a reagent in organic synthesis and has been found to exhibit various pharmacological properties.

Mechanism Of Action

The mechanism of action of N-benzhydryl-2-(4-chlorophenyl)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. N-benzhydryl-2-(4-chlorophenyl)acetamide has also been found to have an affinity for the benzodiazepine receptor, which may contribute to its anticonvulsant and anxiolytic effects.

Biochemical And Physiological Effects

N-benzhydryl-2-(4-chlorophenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. N-benzhydryl-2-(4-chlorophenyl)acetamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

N-benzhydryl-2-(4-chlorophenyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use. N-benzhydryl-2-(4-chlorophenyl)acetamide is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, one limitation of N-benzhydryl-2-(4-chlorophenyl)acetamide is that it has low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-benzhydryl-2-(4-chlorophenyl)acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of N-benzhydryl-2-(4-chlorophenyl)acetamide and to determine its efficacy in animal models of these diseases. Another area of interest is the development of new synthetic routes for N-benzhydryl-2-(4-chlorophenyl)acetamide, which may lead to improved yields and purity. Additionally, research on the pharmacokinetics and pharmacodynamics of N-benzhydryl-2-(4-chlorophenyl)acetamide may help to optimize its use in clinical settings.

Synthesis Methods

The synthesis of N-benzhydryl-2-(4-chlorophenyl)acetamide involves the reaction of benzhydryl chloride with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetone or DMF. The resulting product is then purified using recrystallization techniques.

Scientific Research Applications

N-benzhydryl-2-(4-chlorophenyl)acetamide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anticonvulsant, antidepressant, and analgesic properties. N-benzhydryl-2-(4-chlorophenyl)acetamide has also been shown to have potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

88229-42-9

Product Name

N-benzhydryl-2-(4-chlorophenyl)acetamide

Molecular Formula

C21H18ClNO

Molecular Weight

335.8 g/mol

IUPAC Name

N-benzhydryl-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C21H18ClNO/c22-19-13-11-16(12-14-19)15-20(24)23-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2,(H,23,24)

InChI Key

VZXIDIJVTTXCNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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